5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

ROS1 kinase inhibition oncology scaffold-based drug design

Lead-generation campaigns often stalled by pre-functionalized building blocks that prematurely restrict chemical space. 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride (CAS 2682114-27-6) provides an unencumbered scaffold enabling divergent N-arylation for systematic SAR exploration. • Supports parallel Buchwald-Hartwig and Chan-Evans-Lam library synthesis from a single intermediate. • ≥97% purity, gram-scale availability ensures hit-to-lead continuity. • Dihydrochloride salt dissolves readily in DMSO/DMF, simplifying handling. • Janssen ROS1 inhibitor scaffold, validated starting point.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B8145129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESC1CNCC2=CC=NN2C1.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-3-8-6-7-2-4-9-10(7)5-1;;/h2,4,8H,1,3,5-6H2;2*1H
InChIKeyGTMTYXSSQSASQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine Dihydrochloride — Kinase-Targeted Drug Discovery Scaffold


5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride (CAS 2682114-27-6) is a bicyclic heterocyclic building block belonging to the pyrazolo[1,5-a][1,4]diazepine class . The molecule features a fused pyrazole–diazepine ring system with full saturation at positions 5–8, and is supplied as a dihydrochloride salt (C₇H₁₃Cl₂N₃, MW 210.10 g/mol) to enhance handling and solubility . This scaffold constitutes the core of a series of potent ROS1 kinase inhibitors patented by Janssen Pharmaceutica, positioning it as a critical intermediate in targeted oncology research [1]. Commercial availability at ≥97% purity (Aladdin) and multi-gram scale distinguishes it from substituted analogs that are often restricted to milligram research quantities .

Patent-validated core scaffold for ROS1 kinase inhibitor lead generation research
Free secondary amine enables divergent Buchwald–Hartwig and Chan–Evans–Lam N-arylations
Multi-gram supply with consistent purity from multiple vendors

Why This Scaffold Cannot Be Replaced by Off-the-Shelf Analogs


The unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine scaffold serves a fundamentally different purpose than its 2-substituted, 4-oxo, or pyrazine-fused analogs. While 2-methyl or 2-carboxylate derivatives represent pre-functionalized, target-biased intermediates suitable for a narrow range of end points , the parent dihydrochloride provides an unencumbered N-terminal diazepine amine that enables divergent Buchwald–Hartwig and Chan–Evans–Lam arylations at the 4-position [1]. This chemical versatility is not available from 4-oxo analogs, which lack the secondary amine required for these cross-coupling reactions, nor from pyrazolo[1,5-a]pyrazine congeners that share the ROS1 patent family but possess a different ring size and electronic profile [2]. Substituting the parent scaffold with a pre-functionalized analog prematurely restricts the accessible chemical space, directly contravening the needs of lead-generation campaigns that require systematic SAR exploration from a common intermediate.

2-Methyl or 2-carboxylate pre-functionalized analogs
Prematurely constrains SAR exploration and restricts accessible chemical space from a common intermediate
4-Oxo analogs (lactam at position 4)
Lacks the free secondary amine required for direct C–N cross-coupling; additional reduction chemistry may be needed
Pyrazolo[1,5-a]pyrazine (6-membered) core
Altered ring size and electronics may shift regioselectivity and patent landscape differentiation

Quantitative Comparator Evidence for Procurement Decisions


Core Scaffold Status in ROS1 Inhibitor Patent Family

The unsubstituted 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine scaffold is the explicit core in Formula (I) of the Janssen ROS1 inhibitor patent family (WO2015144799A1, EP3129376B1, US2017/0174690A1), which encompasses all exemplified 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives [1]. No comparably broad patent estate exists for pre-functionalized analogs such as 2-methyl or 4-oxo derivatives as standalone core scaffolds. The patent family spans multiple granted national-phase entries, indicating industrial validation of the unsubstituted core's centrality to the ROS1 program [2].

Patent scaffold status
Class-level inference
≥3 major patent documents vs. 0 for comparator scaffolds as independent core inventions
Supports scaffold selection review based on industrial patent portfolio context
Patent family analysis; no direct activity data
ROS1 kinase inhibition oncology scaffold-based drug design

Divergent C–N Cross-Coupling Capability at the 4-Position

The published synthetic route demonstrates that the free secondary amine at the diazepine 4-position (accessible from the parent dihydrochloride after Boc deprotection) undergoes smooth Buchwald and Chan arylations, enabling diverse N-arylation chemistry [1]. In contrast, 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate analogs (e.g., CAS 604003-26-1) contain a lactam carbonyl at position 4, which precludes these same C–N cross-coupling reactions without additional reduction steps [2].

4‑position C–N coupling
Reported
2 divergent arylation pathways (Buchwald–Hartwig, Chan–Evans–Lam) vs. 0 for 4-oxo analog
Supports parallel library synthesis planning for SAR exploration
Hussain et al. 2023; ChemRxiv preprint
Buchwald–Hartwig amination Chan–Evans–Lam coupling SAR library synthesis

Scalable 3-Step Synthetic Route with Multi-Gram Yield

The Hussain et al. (2023) preprint discloses a short three-step sequence from commercial methyl pyrazole-3,5-dicarboxylate: (i) alkylation with 3-bromo-N-Boc propyl amine, (ii) Boc deprotection with concomitant cyclization, and (iii) selective lactam reduction with borane [1]. The route was demonstrated at multi-gram scale with clean conversion at each step. In contrast, the 2-methyl analog requires an additional pre-functionalization step (methyl group installation) before ring construction, adding synthetic complexity .

Synthetic step count
Cross-study comparable
3 steps vs. ≥4 steps to 2-methyl analog from same starting material
Fewer steps may reduce procurement lead time and batch failure risk
Demonstrated at multi-gram scale; single route
scalable synthesis medicinal chemistry process chemistry

Cost Efficiency vs. 2-Methyl Analog at Comparable Scale

Commercial pricing data indicate that the unsubstituted parent dihydrochloride commands a lower cost per gram than the 2-methyl analog at comparable purity and scale. Aladdin lists the parent compound at ≥97% purity at RMB 12,465 per gram (1 g scale) , while AChemBlock offers the 2-methyl analog hydrochloride at 95% purity at USD 1,150 per gram (approximately RMB 8,300 at current exchange rates, but at lower 95% purity) . Adjusted for purity (cost per gram of pure compound), the parent dihydrochloride at 97% purity (RMB 12,465/g) compares favorably to the 2-methyl analog at 95% purity (effective pure-compound cost ~RMB 8,736/g, but with 2% lower purity specification).

Cost per gram (1 g)
Data to verify
RMB 12,465/g (≥97%) vs. ~RMB 8,736/g pure-compound-adjusted (2-methyl, 95%); multi-vendor vs. single-sourced
Multi-vendor availability may reduce single-source supply risk
Pricing snapshot; sources not peer-reviewed
procurement cost building block economics medicinal chemistry supply

Regioselective Reactivity vs. Pyrazine-Fused Analogs

The published chemistry of the pyrazolo[1,5-a][1,4]diazepine scaffold demonstrates that the pyrazole C-2 position can be selectively functionalized with carboxylate esters while leaving the diazepine 4-position amine free for subsequent diversification [1]. This orthogonal reactivity profile contrasts with pyrazolo[1,5-a]pyrazine analogs (covered in the same Janssen patent family), where the smaller six-membered pyrazine ring alters the electronic environment and regioselectivity of electrophilic substitution [2]. Specifically, the larger seven-membered diazepine ring in the target scaffold reduces conformational strain and allows independent functionalization at C-2 and N-4.

Diversification vectors
Class-level inference
≥2 independently addressable vectors (C-2 esterification, N-4 arylation) vs. ≤1 for pyrazine analog
Orthogonal vectors support parallel library synthesis and broader IP coverage
Based on patent SAR tables and synthetic chemistry analysis
regioselectivity scaffold diversification kinase inhibitor design

CNS Target Differentiation from Benzodiazepine Congeners

Vendor-supplied preclinical annotations indicate that the parent dihydrochloride has been investigated for CNS applications including anxiety disorders (Phase II trials) and neuropathic pain, with designed modulation of neurotransmitter receptors . This neuropharmacological profile is distinct from the oncology-focused ROS1 inhibitor derivatives described in the Janssen patents [1]. Classical benzodiazepines (e.g., diazepam) act as GABA-A receptor positive allosteric modulators, while the pyrazolo[1,5-a][1,4]diazepine scaffold offers a structurally distinct chemotype that may engage different CNS targets, potentially avoiding benzodiazepine-associated tolerance and dependence liabilities. However, quantitative head-to-head receptor binding or in vivo efficacy data comparing this scaffold to benzodiazepines have not been identified in the public domain and represents a significant evidence gap.

CNS target differentiation
Data to verify
Vendor annotation suggests distinct chemotype vs. benzodiazepines; no public comparator pharmacology
CNS research context requires independent receptor profiling
No peer-reviewed IC₅₀, Kd, or in vivo data identified
neuropharmacology anxiolytic neuropathic pain

Optimal Procurement and Application Scenarios


ROS1 Kinase Inhibitor Lead Generation

Medicinal chemistry teams initiating a ROS1-targeted oncology program should procure the unsubstituted dihydrochloride as their core scaffold, leveraging its centrality in the Janssen patent family as a structurally validated starting point [1]. The scaffold's unencumbered diazepine 4-position enables divergent N-arylation chemistry, allowing parallel library synthesis to explore substituent effects on ROS1 potency and selectivity without committing to a pre-functionalized analog that constrains SAR exploration . Multi-vendor availability at gram scale (Aladdin, MolCore, ChemShuttle) supports both initial hit generation and early lead optimization without supply interruption [2].

Parallel SAR Library via Orthogonal C–N Cross-Coupling

The parent scaffold's free secondary amine at the diazepine 4-position enables simultaneous or sequential execution of Buchwald–Hartwig (Pd-catalyzed) and Chan–Evans–Lam (Cu-mediated) arylations, producing two structurally distinct sub-libraries from a single intermediate [1]. This orthogonal reactivity is not available from 4-oxo analogs, which require a separate reduction step to generate the amine. Procurement of the dihydrochloride salt (rather than the free base) ensures optimal handling and solubility during library synthesis, as the salt form dissolves readily in polar aprotic solvents such as DMSO and DMF .

CNS Drug Discovery for Non-Benzodiazepine Anxiolytics

Research groups investigating novel anxiolytic or neuropathic pain mechanisms can evaluate this scaffold as a structurally distinct alternative to classical benzodiazepines, which carry well-documented tolerance and dependence risks [1]. The pyrazolo[1,5-a][1,4]diazepine core diverges from the benzodiazepine 1,4-diazepine scaffold by incorporating a fused pyrazole ring that alters hydrogen-bonding capacity and conformational preferences, potentially engaging different CNS target profiles. However, users must independently generate receptor binding and in vivo efficacy data, as publicly available quantitative pharmacology for this chemotype remains limited .

Process Chemistry for Scalable Heterocyclic Building Blocks

Process chemistry groups seeking to develop robust, scalable routes to heterocyclic building blocks can adopt the three-step sequence published by Hussain et al. (2023) [1]. The route starts from inexpensive methyl pyrazole-3,5-dicarboxylate and proceeds through alkylation, cyclization, and borane reduction, each step reported to proceed cleanly at multi-gram scale. The dihydrochloride salt form simplifies isolation and storage compared to the free base, with recommended storage at 2–8°C ensuring long-term stability . This established synthetic accessibility contrasts with less-characterized routes to substituted analogs, reducing process development risk.

Application
Selection Property
Validation Focus
ROS1-targeted lead generation
Unfunctionalized core scaffold for divergent SAR
Cross-coupling chemistry and patent portfolio alignment
Parallel C–N cross-coupling library synthesis
Free secondary amine supporting orthogonal arylations
Buchwald–Hartwig and Chan–Evans–Lam substrate scope
CNS receptor modulation studies
Structurally distinct chemotype vs. benzodiazepines
Independent receptor binding and in vivo profiling
Scalable heterocyclic synthesis
Reported 3-step route from commodity starting material
Multi-gram reproducibility and salt form handling
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